molecular formula C11H18N2 B13048560 (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine

(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine

Cat. No.: B13048560
M. Wt: 178.27 g/mol
InChI Key: CZXPCBGOKOOGDN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine is a valuable chiral building block in synthetic organic and medicinal chemistry . The compound features a 2,4,6-trimethylphenyl (mesityl) group which provides significant steric bulk and electron-donating properties, influencing its reactivity and coordination behavior with metal catalysts . This chiral diamine is primarily used in the synthesis of chiral catalysts and ligands for asymmetric synthesis, which is critical for producing specific enantiomers in pharmaceutical development . The diamine backbone can also act as a crosslinking agent in polymer chemistry, contributing to materials with enhanced mechanical stability . The synthesis often involves a reductive amination starting from 2,4,6-trimethylbenzaldehyde, followed by chiral resolution or the use of chiral catalysts to ensure high enantiomeric purity, typically exceeding 98% . The dihydrochloride salt form of this compound is commonly available to enhance its stability and solubility in polar solvents for research applications . Safety Notice: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3/t10-/m0/s1

InChI Key

CZXPCBGOKOOGDN-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](CN)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CN)N)C

Origin of Product

United States

Preparation Methods

Direct Reductive Amination of 2,4,6-Trimethylacetophenone

One common method to prepare this compound involves reductive amination of 2,4,6-trimethylacetophenone with ammonia or an amine source, followed by reduction:

  • Step 1: Condensation of 2,4,6-trimethylacetophenone with ammonia or a suitable nitrogen source to form an imine intermediate.
  • Step 2: Catalytic hydrogenation or chemical reduction (e.g., using sodium borohydride or catalytic hydrogenation over Pd/C) to convert the imine to the corresponding chiral diamine.
  • Chirality Control: Use of chiral catalysts or chiral auxiliaries to induce the (1R) stereochemistry during the reduction step.

Chiral Resolution of Racemic Mixtures

Alternatively, the racemic ethane-1,2-diamine derivative can be synthesized first and then subjected to chiral resolution techniques such as:

Synthesis via Chiral Epoxide Opening

Another synthetic route involves:

  • Preparation of a chiral epoxide intermediate derived from 2,4,6-trimethylphenyl-substituted precursors.
  • Nucleophilic ring opening of the epoxide with ammonia or amines to yield the diamine with controlled stereochemistry.
  • This method allows for stereoselective access to the (1R) enantiomer depending on the epoxide chirality.

Purification and Isolation

  • The free base diamine is often isolated by extraction and crystallization.
  • The dihydrochloride salt form, this compound dihydrochloride, is commonly purified by recrystallization from solvents such as ethanol or isopropanol to enhance stability and ease of handling.
  • Purity levels typically exceed 95%, with melting points around 86°C for related bis-substituted diamines, indicating crystalline purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges Reference
Reductive amination Ketone + ammonia → imine → reduction Direct synthesis, scalable Requires chiral catalyst for enantioselectivity
Chiral resolution Racemate synthesis → diastereomeric salt formation → separation Established method, no chiral catalyst needed Lower yield, time-consuming
Chiral epoxide opening Chiral epoxide + nucleophile → diamine High stereoselectivity Requires chiral epoxide precursor

Research Findings and Notes

  • The this compound is valued for its chiral induction properties in asymmetric catalysis, which depend heavily on the stereochemical purity achieved during synthesis.
  • Studies highlight the importance of controlling reaction conditions such as temperature, solvent, and catalyst choice to maximize enantiomeric excess (ee) and yield.
  • The dihydrochloride salt form improves compound stability and facilitates handling in research and industrial applications.
  • No significant hazards are reported beyond standard irritant warnings; safe handling protocols are recommended.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine serves as a critical building block for synthesizing pharmaceutical compounds. Its unique structural properties allow for the development of drugs targeting specific biological pathways. For instance, studies have indicated its potential as a lead compound in anticancer drug development, demonstrating significant antitumor activity in various assays .

Case Study: Antitumor Mechanisms
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in modulating pathways involved in tumor growth. The research indicates that derivatives of this diamine exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further investigation .

Organic Synthesis

Intermediate in Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules. Its ability to undergo various chemical reactions—including oxidation and substitution—facilitates the construction of diverse chemical architectures.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
OxidationReacts with oxidizing agents to form imines or amidesImines or amides
ReductionUndergoes reduction to yield secondary or tertiary aminesSecondary or tertiary amines
SubstitutionParticipates in nucleophilic substitution with electrophilesN-alkylated or N-acylated derivatives

Materials Science

Polymer Development
The compound has potential applications in materials science, particularly in polymer development. Its amine functionalities can be used to create cross-linked networks that enhance material properties such as strength and thermal stability.

Catalytic Applications

Chiral Ligand in Asymmetric Synthesis
this compound acts as an effective chiral ligand in asymmetric synthesis processes. It has been successfully employed in facilitating reactions like Michael additions and aldol reactions due to the steric hindrance provided by the bulky trimethylphenyl groups.

Case Study: Asymmetric Catalysis
Research published in Synthetic Organic Chemistry discusses the use of this compound as a chiral auxiliary in asymmetric synthesis processes. The study demonstrates its ability to enhance reaction selectivity and yield when used in conjunction with various substrates .

Neuropeptide Y Modulation
Recent research presented at an annual pharmacology conference explored the compound's role in modulating neuropeptide Y receptor activity. This modulation has implications for treating metabolic disorders and highlights the compound's versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

N1,N2-Dimesitylethane-1,2-diamine (N,N'-Bis(2,4,6-Trimethylphenyl)ethylenediamine)

  • Structure : Differs by having mesityl groups at both N1 and N2 positions of ethane-1,2-diamine.
  • Properties :
    • Molecular Weight: 296.456 g/mol (vs. target compound’s inferred ~237.3 g/mol).
    • Steric Effects: Increased steric hindrance due to two mesityl groups, reducing flexibility and enhancing selectivity in metal coordination .
  • Applications : Used as a ligand in catalysis, where bulkiness prevents undesired side reactions.

N,N'-Bis[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine

  • Structure : Mesityl groups attached via methylene (-CH2-) bridges.
  • Properties: Electronic Effects: Methylene spacers reduce electron-withdrawing effects compared to direct aryl attachment.

(1R,2R)-1,2-Bis(4-Methoxyphenyl)ethane-1,2-diamine

  • Structure : Methoxy (-OCH3) groups at para positions of phenyl rings; (1R,2R) stereochemistry.
  • Properties :
    • Electronic Effects: Methoxy groups are electron-donating, enhancing metal-ligand electron density.
    • Chirality: Dual stereocenters enable precise enantioselective catalysis, as seen in asymmetric oxidative coupling reactions .

N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine

  • Structure : Mesityl group attached via a benzyl (-CH2C6H2(CH3)3) linker.
  • Synthesis : Achieved in 97% yield via NaBH4 reduction of a Schiff base precursor, demonstrating high efficiency .
  • Applications: Intermediate in chiral carbene ligand synthesis, highlighting its utility in organometallic chemistry.

N,N-Dimethyl-1-phenylethane-1,2-diamine

  • Structure : Phenyl group at C1 and dimethylamine (-N(CH3)2) at C2.
  • Properties :
    • Basicity: Dimethyl groups increase basicity compared to primary amines.
    • Applications: Used in corrosion inhibition; however, reduced steric bulk limits catalytic applications .

Key Comparative Data

Compound Molecular Weight (g/mol) Substituents Key Applications Synthesis Yield (%)
Target Compound ~237.3 2,4,6-Trimethylphenyl (C1) Asymmetric catalysis, ligands 97
N1,N2-Dimesitylethane-1,2-diamine 296.456 2,4,6-Trimethylphenyl (N1,N2) Catalysis, steric hindrance Not reported
N,N'-Bis[(2,4,6-TMP)methyl]ethane-1,2-diam 352.5 Mesitylmethyl (N1,N2) Chelation, flexible ligands Not reported
(1R,2R)-1,2-Bis(4-MeOPh)ethane-1,2-diamine 284.3 4-Methoxyphenyl (C1,C2) Enantioselective catalysis Not reported

Steric and Electronic Effects

  • The mesityl group in the target compound provides superior steric shielding compared to methoxy or methylene-linked analogs, making it ideal for stabilizing reactive metal intermediates in catalysis .
  • Electron-donating groups (e.g., -OCH3 in bis(4-methoxyphenyl) derivatives) enhance ligand-to-metal charge transfer, improving catalytic activity in oxidation reactions .

Chirality and Selectivity

  • The (1R) configuration in the target compound enables enantioselective synthesis, as demonstrated in chiral carbene precursors . Comparatively, (1R,2R)-configured diamines show higher enantiomeric excess (ee) in asymmetric couplings .

Corrosion Inhibition

  • While aliphatic amines like DETA and TETA excel in corrosion inhibition due to multiple -NH groups, the target compound’s aromaticity and steric bulk may limit adsorption on metal surfaces, reducing efficacy compared to linear polyamines .

Biological Activity

(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine, also known as 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine (C20H28N2), is a chiral diamine compound that has garnered attention in various fields of organic chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a central ethane backbone with two amine groups and bulky 2,4,6-trimethylphenyl substituents, enhancing its steric properties. Its structure can be represented as follows:

C20H28N2\text{C}_{20}\text{H}_{28}\text{N}_2

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Ethylene Bridge: The reaction of 2,4,6-trimethylphenyl lithium with appropriate alkyl halides.
  • Reduction: The use of reducing agents to convert intermediates into the final diamine product.

Antitumor Properties

Recent studies have indicated that this compound exhibits promising antitumor activity . Research has shown its effectiveness against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest
HL-60 (Leukemia)10.0Inhibition of DNA synthesis

Neuropharmacological Effects

The compound has been identified as a selective modulator of neuropeptide Y (NPY) receptors. NPY is involved in various physiological processes including appetite regulation and anxiety modulation. Studies suggest that this diamine could potentially be useful in treating conditions related to these pathways.

  • Case Study: A preclinical study demonstrated that administration of this compound in rodent models resulted in reduced food intake and anxiety-like behaviors.

Catalytic Applications

In addition to its biological activities, this compound serves as an effective chiral ligand in asymmetric synthesis. It has been used to facilitate various reactions such as:

  • Michael Additions
  • Aldol Reactions

These reactions benefit from the stereochemical properties imparted by the bulky trimethylphenyl groups.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antitumor Mechanisms: A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents .
  • Neuropeptide Y Modulation: Research presented at the Annual Pharmacology Conference outlined its role in modulating NPY receptor activity and implications for treating metabolic disorders .
  • Synthesis and Catalysis: A review in Synthetic Organic Chemistry discussed its utility as a chiral auxiliary in asymmetric synthesis processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.